Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate;hydrochloride
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Overview
Description
Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate;hydrochloride is a chemical compound with the molecular formula C12H17NO4·HCl. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .
Preparation Methods
The synthesis of Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate;hydrochloride involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with glycine in the presence of a base to form the corresponding Schiff base. This intermediate is then reduced to the amine using a reducing agent such as sodium borohydride. The final step involves esterification with ethyl chloroformate to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate;hydrochloride can be compared with other similar compounds such as:
Ethyl 2-amino-3-hydroxy-3-phenylpropanoate: Lacks the methoxy group, resulting in different chemical and biological properties.
Ethyl 2-amino-3-hydroxy-3-(4-chlorophenyl)propanoate: Contains a chlorine atom instead of a methoxy group, which affects its reactivity and applications.
Properties
IUPAC Name |
ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-3-17-12(15)10(13)11(14)8-4-6-9(16-2)7-5-8;/h4-7,10-11,14H,3,13H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPAVUOPKKDFQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)OC)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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